1-(4-Fluorobenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea is a synthetic organic compound that features a unique combination of fluorobenzyl and thiophenyl groups attached to a cyclopropylmethyl urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 1-(thiophen-2-yl)cyclopropylmethanamine, which is then reacted with 4-fluorobenzyl isocyanate under controlled conditions to form the desired urea compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the urea group or the aromatic rings.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or modified urea derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or photonic properties .
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea involves its interaction with specific molecular targets. The fluorobenzyl group may enhance binding affinity to certain receptors or enzymes, while the thiophenyl group can participate in electron transfer processes. The cyclopropylmethyl urea backbone provides structural stability and influences the overall bioactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea
- 1-(4-Methylbenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea
- 1-(4-Bromobenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea
Uniqueness
1-(4-Fluorobenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS/c17-13-5-3-12(4-6-13)10-18-15(20)19-11-16(7-8-16)14-2-1-9-21-14/h1-6,9H,7-8,10-11H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXXZLOLRDGNJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCC2=CC=C(C=C2)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.